![molecular formula C21H17FN4O2S2 B2610846 2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 866346-79-4](/img/structure/B2610846.png)
2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the imidazole ring, followed by the introduction of the phenyl rings, and finally the attachment of the thiazole ring via the sulfanyl group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The imidazole and thiazole rings would likely contribute to the rigidity of the molecule, while the phenyl rings could participate in pi stacking interactions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present . For example, the imidazole ring might be susceptible to electrophilic substitution, while the sulfanyl group could potentially be oxidized.Scientific Research Applications
Antimicrobial Applications
A series of derivatives has been synthesized to assess antimicrobial efficacy against various bacteria and fungi. For instance, compounds featuring sulfanyl and acetamide groups have been evaluated for their antimicrobial activity, showing potential against Gram-negative (Escherichia coli) and Gram-positive (methicillin-resistant Staphylococcus aureus) bacteria, as well as fungi like Aspergillus niger and Candida albicans (Badiger et al., 2013). Furthermore, novel thiazolidin-4-one derivatives have been synthesized, displaying antimicrobial activity against a range of bacteria and fungi, highlighting the potential of incorporating the compound's core structure into new antimicrobial agents (Baviskar et al., 2013).
Anticonvulsant Applications
Compounds derived from the core structure have also been investigated for their anticonvulsant properties. A study on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, related to the core chemical structure, demonstrated potential anticonvulsant activity, with some compounds showing protection against seizures induced by maximal electroshock (MES) (Aktürk et al., 2002).
Anticancer Applications
The compound's framework has served as a basis for synthesizing analogs with anticancer potential. For example, derivatives such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been evaluated as glutaminase inhibitors, showing promise in attenuating the growth of cancer cells in vitro and in mouse xenograft models (Shukla et al., 2012). Additionally, novel sulfonamide derivatives have been explored for their cytotoxic activity against breast and colon cancer cell lines, with some compounds demonstrating significant potency (Ghorab et al., 2015).
Mechanism of Action
The compound’s mode of action would depend on its specific target. It might inhibit or activate the function of its target, leading to changes in downstream biochemical pathways . The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by its chemical structure and the properties of the biological environment .
The compound’s action could result in various molecular and cellular effects, depending on its target and the pathways it affects . Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S2/c1-28-16-8-4-13(5-9-16)18-20(30-12-17(27)24-21-23-10-11-29-21)26-19(25-18)14-2-6-15(22)7-3-14/h2-11H,12H2,1H3,(H,25,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWVQQRYMYMXBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide |
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